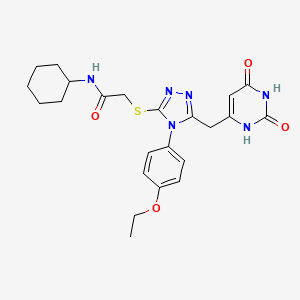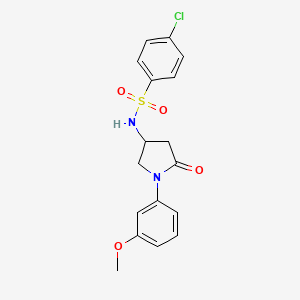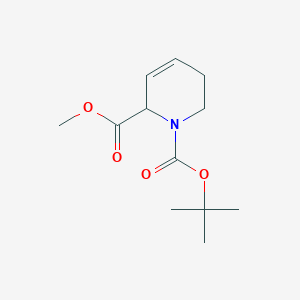
1-(tert-Butoxycarbonyl)-1,2,5,6-tetrahydropyridine-2-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(tert-Butoxycarbonyl)-1,2,5,6-tetrahydropyridine-2-carboxylic acid methyl ester” is a chemical compound that likely contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis, particularly for the protection of amino groups .
Synthesis Analysis
The synthesis of compounds with a Boc group can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . A method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds using oxalyl chloride in methanol has been reported . This mild procedure was applied to a hybrid, medicinally active compound FC1 .Molecular Structure Analysis
The Boc group has a molecular formula of C5H9O2 and an average mass of 101.12376 Da . It is a key functionality present in several compounds, including natural products, amino acids, and peptides .Chemical Reactions Analysis
Protodeboronation of alkyl boronic esters, a valuable but unknown transformation, has been reported . This involves a radical approach and is paired with a Matteson–CH2–homologation .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with a Boc group can vary. For example, the compound “Methyl N-(tert-butoxycarbonyl)-L-alanylphenylalaninate” has a density of 1.1±0.1 g/cm3, a boiling point of 523.7±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Esters and Anhydrides
The compound facilitates the synthesis of esters from carboxylic acids and dialkyl dicarbonates in the presence of weak Lewis acids, such as magnesium chloride. This process yields esters in excellent conditions, showcasing a broad tolerance for sensitive functional groups and high chemoselectivity. Notably, tert-butyl alcohol's lesser reactivity allows for a clean synthesis of both carboxylic anhydrides and esters, with all byproducts being either volatile or water-soluble, simplifying product purification (Bartoli et al., 2007).
Peptide Modification
The compound is used in C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues, demonstrating its utility in peptide backbone modification. This process allows the introduction of alkylated aminomalonic acid residues into peptides, showcasing resistance to decarboxylation and enabling a versatile approach to peptide modification (Matt & Seebach, 1998).
Prodrug Synthesis
Its esters, synthesized as potential prodrugs of the gamma-aminobutyric acid agonist isoguvacine, underline the compound's role in designing prodrugs with improved pharmacokinetic properties. The esters' chemical stability and their hydrolysis rates under physiological conditions were examined to assess their potential as prodrugs (Falch et al., 1981).
Catalytic Processes
The compound is utilized in palladium-catalyzed alkoxycarbonylation of alkenes, a significant industrial process in homogeneous catalysis. This method demonstrates high activity and selectivity, enabling the functionalization of various olefins into esters. The versatility of this catalytic system highlights the potential of such compounds in advancing chemical synthesis and industrial applications (Dong et al., 2017).
Polymerization Reactions
The compound is pivotal in the synthesis and polymerization of amino acid-derived cyclic carbonates, leading to polycarbonates with potential applications in biodegradable materials. This synthesis method emphasizes the compound's role in developing environmentally friendly polymers with specific chiral properties (Sanda et al., 2001).
Zukünftige Richtungen
The use of the Boc group in organic synthesis, particularly in peptide drug discovery, continues to be an area of active research . Future directions may include the development of more efficient methods for the protection and deprotection of the Boc group, as well as its application in the synthesis of new and complex molecules.
Eigenschaften
IUPAC Name |
1-O-tert-butyl 6-O-methyl 3,6-dihydro-2H-pyridine-1,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(13)10(14)16-4/h5,7,9H,6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUNPJXWEUIKEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC=CC1C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-1,2,5,6-tetrahydropyridine-2-carboxylic acid methyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-butylphenyl)-2-[4-(4-fluorophenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2898210.png)
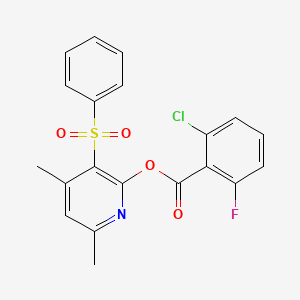
![4-acetyl-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2898213.png)
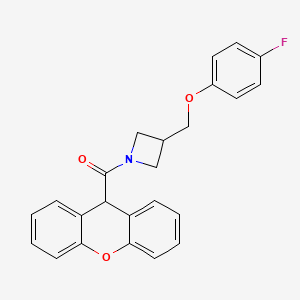
![1-methyl-1H-benzo[d]imidazol-5-yl 3-(4-methoxyphenyl)propanoate](/img/structure/B2898218.png)
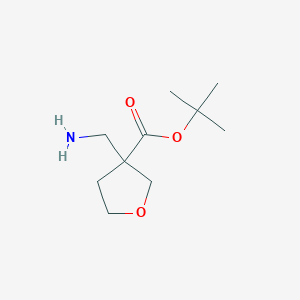

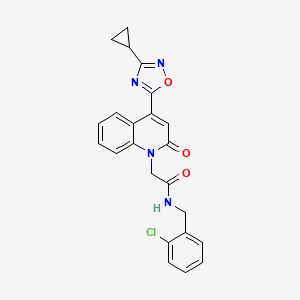
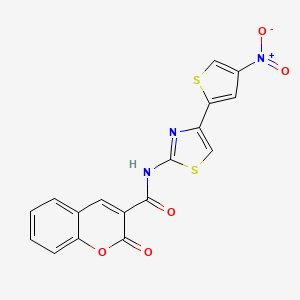
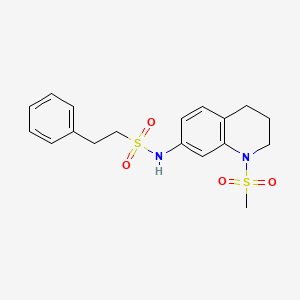
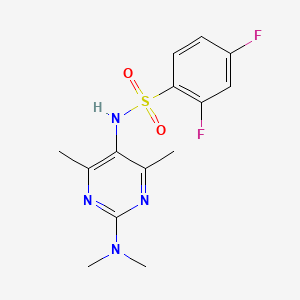
![8-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2898230.png)
